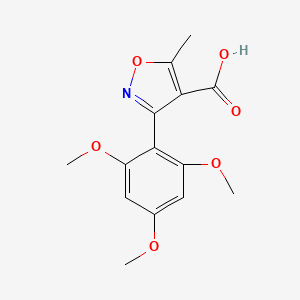
2,2,2-Trifluoro-N-(3-iodophenyl)acetimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-(3-iodophenyl)acetimidoyl Chloride is a chemical compound with the molecular formula C8H5ClF3IN. It is characterized by the presence of trifluoromethyl, iodophenyl, and acetimidoyl chloride groups. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(3-iodophenyl)acetimidoyl Chloride typically involves the reaction of 3-iodoaniline with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetimidoyl chloride group. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-(3-iodophenyl)acetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The iodophenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: Palladium catalysts, base (e.g., potassium carbonate)
Major Products Formed
Substitution Products: N-substituted derivatives
Oxidation Products: Oxidized derivatives with different functional groups
Coupling Products: Biaryl compounds
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(3-iodophenyl)acetimidoyl Chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-(3-iodophenyl)acetimidoyl Chloride involves its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the acetimidoyl chloride, making it more reactive towards nucleophiles. The iodophenyl group can participate in coupling reactions, facilitating the formation of complex structures. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-chlorophenyl)acetimidoyl Chloride
Uniqueness
2,2,2-Trifluoro-N-(3-iodophenyl)acetimidoyl Chloride is unique due to the presence of the iodophenyl group, which allows for specific coupling reactions that are not possible with other similar compounds. The trifluoromethyl group also imparts distinct electronic properties, enhancing its reactivity and making it valuable in various synthetic applications.
Propriétés
Formule moléculaire |
C8H4ClF3IN |
|---|---|
Poids moléculaire |
333.47 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(3-iodophenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H4ClF3IN/c9-7(8(10,11)12)14-6-3-1-2-5(13)4-6/h1-4H |
Clé InChI |
ZMSUEXGCCMGRDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)N=C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Iodo-6-(trifluoromethyl)benzo[b]thiophene](/img/structure/B13679753.png)
![2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13679755.png)

![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate](/img/structure/B13679760.png)


![Methyl 4-[(8-hydroxyoctyl)oxy]benzoate](/img/structure/B13679782.png)



![8-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13679813.png)


![(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol](/img/structure/B13679834.png)
